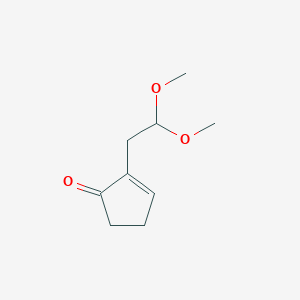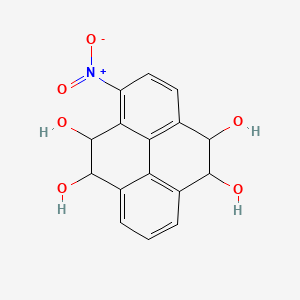
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is a complex organic compound with a unique structure that includes both nitro and hydroxyl functional groups. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon, and has significant potential in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol typically involves the nitration of 4,5,9,10-tetrahydropyrene, followed by the introduction of hydroxyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-amino-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol, while oxidation can lead to the formation of quinones or other oxidized derivatives .
科学的研究の応用
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4,5,9,10-Tetrahydropyrene: The parent compound without the nitro and hydroxyl groups.
1-Nitropyrene: A similar compound with a nitro group but lacking the tetrahydro and hydroxyl modifications.
Pyrene-4,5,9,10-tetraone: Another derivative of pyrene with different functional groups.
Uniqueness
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is unique due to the combination of nitro and hydroxyl groups on the tetrahydropyrene backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
115084-29-2 |
|---|---|
分子式 |
C16H13NO6 |
分子量 |
315.28 g/mol |
IUPAC名 |
1-nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol |
InChI |
InChI=1S/C16H13NO6/c18-13-6-2-1-3-7-10(6)11-8(14(13)19)4-5-9(17(22)23)12(11)16(21)15(7)20/h1-5,13-16,18-21H |
InChIキー |
ZINIYTPSXNBZPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C(C2O)O)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


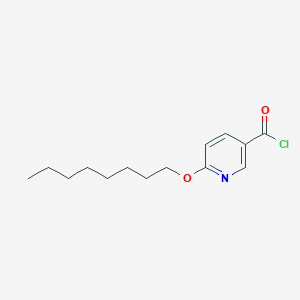
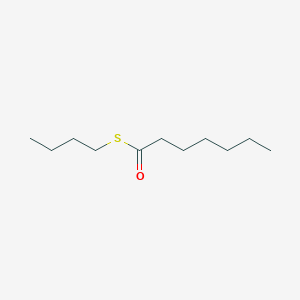
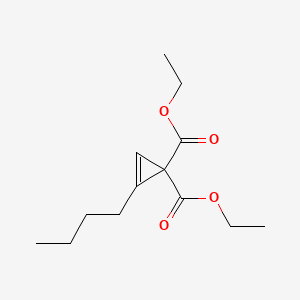
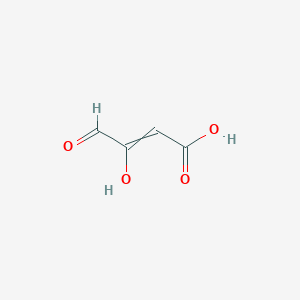
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
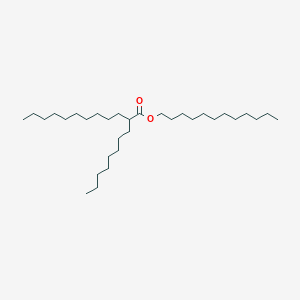
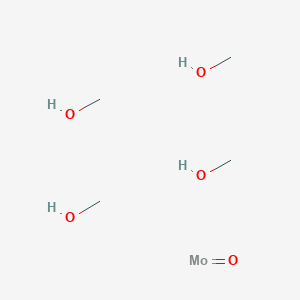
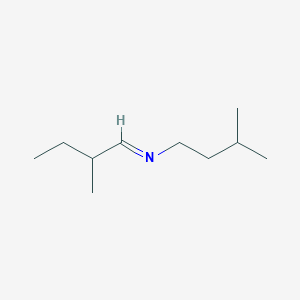


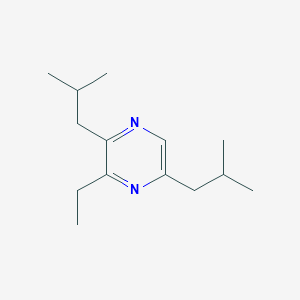
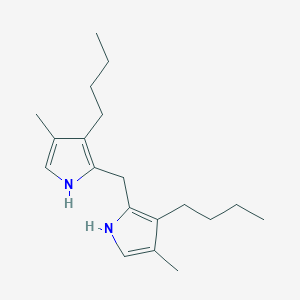
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
